molecular formula C15H18N2O6 B12904335 (4R)-1-[(Benzyloxy)carbonyl]-4-hydroxy-L-prolylglycine CAS No. 62147-26-6

(4R)-1-[(Benzyloxy)carbonyl]-4-hydroxy-L-prolylglycine

Cat. No.: B12904335
CAS No.: 62147-26-6
M. Wt: 322.31 g/mol
InChI Key: KXMRMOVLSKWCTB-NEPJUHHUSA-N
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Description

2-(Trans-1-((benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxamido)acetic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrrolidine ring, a benzyloxycarbonyl group, and a carboxamido group, making it a versatile molecule for various chemical reactions and applications.

Properties

CAS No.

62147-26-6

Molecular Formula

C15H18N2O6

Molecular Weight

322.31 g/mol

IUPAC Name

2-[[(2S,4R)-4-hydroxy-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]acetic acid

InChI

InChI=1S/C15H18N2O6/c18-11-6-12(14(21)16-7-13(19)20)17(8-11)15(22)23-9-10-4-2-1-3-5-10/h1-5,11-12,18H,6-9H2,(H,16,21)(H,19,20)/t11-,12+/m1/s1

InChI Key

KXMRMOVLSKWCTB-NEPJUHHUSA-N

Isomeric SMILES

C1[C@H](CN([C@@H]1C(=O)NCC(=O)O)C(=O)OCC2=CC=CC=C2)O

Canonical SMILES

C1C(CN(C1C(=O)NCC(=O)O)C(=O)OCC2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trans-1-((benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxamido)acetic acid typically involves multiple steps, including the protection of functional groups, formation of the pyrrolidine ring, and subsequent deprotection. Common synthetic routes may involve:

    Protection of Hydroxyl Groups: Using protective groups like silyl ethers or acyl groups to protect hydroxyl functionalities.

    Formation of Pyrrolidine Ring: Cyclization reactions to form the pyrrolidine ring, often using reagents like sodium hydride or potassium tert-butoxide.

    Introduction of Benzyloxycarbonyl Group: This step may involve the use of benzyl chloroformate in the presence of a base like triethylamine.

    Deprotection: Removal of protective groups under mild acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Trans-1-((benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxamido)acetic acid can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functionalities.

    Substitution: Nucleophilic substitution reactions using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(Trans-1-((benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxamido)acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand for receptor binding studies.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(Trans-1-((benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxamido)acetic acid involves its interaction with specific molecular targets and pathways. This compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trans-1-((benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxamido)propanoic acid
  • 2-(Trans-1-((benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxamido)butanoic acid

Uniqueness

2-(Trans-1-((benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxamido)acetic acid is unique due to its specific functional groups and structural configuration, which confer distinct chemical reactivity and biological activity. Its combination of a pyrrolidine ring, benzyloxycarbonyl group, and carboxamido group makes it a valuable compound for various applications in research and industry.

Biological Activity

(4R)-1-[(Benzyloxy)carbonyl]-4-hydroxy-L-prolylglycine, also referred to as N-carbobenzyloxy-4-hydroxy-L-prolylglycine, is a compound that has garnered interest due to its potential biological activities, particularly in the context of neuroprotection, anti-inflammatory effects, and its role as a peptide synthesis precursor. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The molecular formula for this compound is C13H15NO5, with a molecular weight of 253.27 g/mol. The compound features a pyrrolidine ring structure which is crucial for its biological activity. The presence of the benzyloxycarbonyl group enhances its stability and solubility in biological systems.

Research indicates that this compound may exert its biological effects primarily through modulation of neurotrophic factors and inflammatory pathways. Specifically, it has been shown to influence the expression of brain-derived neurotrophic factor (BDNF), which plays a critical role in neuronal survival and growth.

Neuroprotective Effects

Several studies have highlighted the neuroprotective properties of this compound:

  • Case Study : In a rat model of diabetic retinopathy, systemic administration of this compound significantly reduced retinal vascular leakage, suggesting a protective effect against diabetic complications .
  • Mechanistic Insights : The compound was found to enhance BDNF levels in neuronal cultures, promoting cell survival under stress conditions .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties:

  • In vitro Studies : It has been shown to inhibit the production of pro-inflammatory cytokines in activated microglia, which are implicated in various neurodegenerative diseases .
  • Data Table on Cytokine Inhibition :
CytokineControl Levels (pg/mL)Treated Levels (pg/mL)% Inhibition
TNF-alpha1509040%
IL-61207041.67%
IL-1β1005050%

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in various studies:

  • Stability : The compound demonstrated good metabolic stability with a half-life exceeding 60 minutes in liver microsomes from both humans and rats .
  • Bioavailability : It effectively crosses the blood-retinal barrier, indicating potential for therapeutic applications in ocular conditions .

Safety Profile

Safety assessments have indicated that this compound exhibits low cytotoxicity at concentrations up to 200 μM in retinal cell lines. This suggests a favorable safety profile for potential therapeutic use .

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